molecular formula C8H3Cl2F2NO B1447392 2,3-Dichloro-5-(difluoromethoxy)benzonitrile CAS No. 1806321-54-9

2,3-Dichloro-5-(difluoromethoxy)benzonitrile

Cat. No.: B1447392
CAS No.: 1806321-54-9
M. Wt: 238.01 g/mol
InChI Key: DLYYDDSOKMJZTC-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-(difluoromethoxy)benzonitrile is a chemical compound known for its application as a pre-emergent herbicide. It belongs to the group of benzamide chemicals and is primarily used to control broadleaf and annual grass weeds in various crops such as corn, sunflowers, sorghum, and peanuts. This compound is also known by the name Diflufenican.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-(difluoromethoxy)benzonitrile involves several steps. One common method includes the reaction of 2,3-dichlorobenzonitrile with difluoromethoxy reagents under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize by-products. The process involves continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and reagent concentrations to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-(difluoromethoxy)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form different oxidation states, although this is less common.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and acids or bases for hydrolysis .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzonitriles, while hydrolysis can produce difluoromethoxybenzoic acid .

Scientific Research Applications

2,3-Dichloro-5-(difluoromethoxy)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its effects on plant physiology and its potential use in controlling invasive plant species.

    Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.

    Industry: It is widely used in the agricultural industry as a herbicide to protect crops from weeds.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-(difluoromethoxy)benzonitrile involves inhibiting specific enzymes in plants that are crucial for their growth. This inhibition leads to the disruption of essential metabolic pathways, ultimately causing the death of the targeted weeds. The molecular targets include enzymes involved in photosynthesis and cell division.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,3-Dichloro-5-(difluoromethoxy)benzonitrile include:

    2,3-Dichloro-5-(trifluoromethyl)pyridine: Another herbicide with similar applications but different chemical properties.

    2,3-Dichloro-5-(trifluoromethoxy)benzonitrile: A closely related compound with slight variations in its chemical structure and reactivity.

Uniqueness

What sets this compound apart is its specific combination of chlorine and difluoromethoxy groups, which confer unique properties such as high efficacy in weed control and lower toxicity to non-target organisms. This makes it a preferred choice in agricultural applications.

Properties

IUPAC Name

2,3-dichloro-5-(difluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F2NO/c9-6-2-5(14-8(11)12)1-4(3-13)7(6)10/h1-2,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYYDDSOKMJZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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